Carbonic acid, p-nitrophenyl phenyl ester
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Description
The compound of interest, "Carbonic acid, p-nitrophenyl phenyl ester," is related to the field of carbonic anhydrases and their esterase activities, as well as the synthesis and polymerization of peptide p-nitrophenyl esters. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. They are known to have esterase activity, which allows them to act on esters, such as p-nitrophenyl acetates . The synthesis of peptide p-nitrophenyl esters involves the mixed carbonic anhydride method and these esters serve as intermediates in peptide coupling reactions or in the polymerization to form sequential polypeptides .
Synthesis Analysis
The synthesis of p-nitrophenyl esters, particularly benzyloxycarbonyl peptide p-nitrophenyl esters, is achieved through the mixed carbonic anhydride method. This method utilizes amino acid or peptide p-nitrophenyl esters as amino components. The removal of the N-protecting group from these esters allows for the creation of higher peptide active esters, which are then used in further peptide coupling reactions or polymerized to form polypeptides. The synthesis process has its own set of advantages and limitations, which are important to consider in the context of chemical synthesis .
Molecular Structure Analysis
While the specific molecular structure of "Carbonic acid, p-nitrophenyl phenyl ester" is not detailed in the provided papers, the structure of related compounds, such as benzyloxycarbonyl peptide p-nitrophenyl esters, is implied to be significant for their reactivity and utility in synthesis. The presence of the p-nitrophenyl group is indicative of potential reactivity due to the electron-withdrawing nature of the nitro group, which can affect the ester's behavior in chemical reactions .
Chemical Reactions Analysis
The esterase activity of carbonic anhydrases on p-nitrophenyl acetates is an example of a chemical reaction involving p-nitrophenyl esters. Enzyme C shows higher activity for the hydrolysis of p-nitrophenyl acetate compared to Enzyme B. The reaction kinetics follow Michaelis-Menten kinetics within a certain substrate concentration range and exhibit pH-dependent behavior. The enzymes are also subject to inhibition by various agents such as monovalent anions, acetazolamide, and alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-nitrophenyl esters are influenced by their molecular structure and the presence of functional groups. The solubility of these esters is limited, which restricts the range of substrate concentrations that can be studied. The pH-activity curves for the esterase activity of carbonic anhydrases on these esters are sigmoidal, with activity increasing significantly around pH 9. The Km values for the enzymes are nearly pH-independent, suggesting that the pH dependence of the activity curves reflects the catalytic center activity rather than substrate affinity. The inhibition patterns of the enzymes by anions, acetazolamide, and alcohols provide insights into the physical interactions and binding sites that are not related to the zinc ion, which is a common cofactor in carbonic anhydrases .
Scientific Research Applications
Enzyme Activity Studies : Carbonic acid, p-nitrophenyl phenyl ester, has been used in studies related to enzyme activities. It has been a substrate in the study of esterase activity and anion inhibition of enzymes like bovine zinc and cobalt carbonic anhydrases. Such studies help understand the enzyme kinetics and the role of different metal ions in enzyme activity (Thorslund & Lindskog, 1967).
Substrate in Esterase Reactions : This compound has been used as a substrate in the study of esterase activities of human carbonic anhydrases. Research in this area explores the pH-activity relationships and kinetic constants of these enzyme reactions (Verpoorte, Mehta, & Edsall, 1967).
Peptide Synthesis and Polymerization : The ester is used in the synthesis and polymerization of peptides. This application is significant in biochemistry for understanding and designing peptide structures and reactions (Stewart, 1965).
Study of Hydrolysis Reactions : It has been studied in the context of non-enzymic protein-induced hydrolysis of p-nitrophenyl acyl esters, contributing to our understanding of catalytic activities and reaction mechanisms (Østdal & Andersen, 1996).
Active Site Titration in Enzymes : This compound is used in the active site titration of enzymes such as human carbonic anhydrase, which is crucial in understanding the binding and activity sites of enzymes (Mendez & Kaiser, 1975).
Electrochemistry Applications : Its role in electrochemistry, particularly in the covalent modification of carbon surfaces, has been explored. This is significant for developing new materials and sensors (Han, Yuan, Hu, & Xu, 2010).
Chemical Kinetics and Reaction Studies : Research on its use in understanding chemical reactions, such as the hydrolysis of various esters in supercritical carbon dioxide, provides insights into reaction kinetics and mechanisms (Varma & Madras, 2008).
Exploring Chemical Structures and Pharmacological Effects : The compound has been part of research exploring its structure and potential pharmacological effects, contributing to our understanding of molecular interactions and drug design (Narvaez & Fernández, 1993).
properties
IUPAC Name |
(4-nitrophenyl) phenyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMBPLBSCZBTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269135 |
Source
|
Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, p-nitrophenyl phenyl ester | |
CAS RN |
17175-11-0 |
Source
|
Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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